(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene
Overview
Description
(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene is a compound of interest in various chemical research areas. This compound, like its related substances, is often studied for its unique structural features, which include electron-donating methoxy groups and electron-attracting nitro groups. These features contribute to its distinctive chemical and physical properties.
Synthesis Analysis
The synthesis of (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene involves procedures that typically start with precursor polymers or smaller organic molecules. The polymers possessing similar backbones have been synthesized through processes involving soluble precursor polyelectrolytes (Jin, Lee, & Nam, 1995).
Molecular Structure Analysis
The crystal structure analysis of related compounds reveals a quasi-planar configuration, with minimal dihedral angles between major molecular planes. This planarity facilitates π-π stacking interactions, important for the compound's electrical and optical properties (Alliouche et al., 2014). Moreover, Hartree-Fock and density functional theory (DFT) studies provide insights into the molecular geometry and electron configurations, contributing to understanding the compound's non-linear optical properties (Petri et al., 1998).
Chemical Reactions and Properties
The chemical behavior of (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene includes reactions typical of stilbene-like structures, such as photoisomerization and electrochemical isomerization (Waskiewicz et al., 2008). Its reactivity can be tailored through various synthetic approaches, including selective demethylation and etherification, contributing to its versatility in chemical applications (Fujita et al., 2004).
Physical Properties Analysis
Physical properties such as electrical conductivity and light absorption spectra are influenced by the molecular structure. For example, the electrical conductivity of related polymers changes significantly with the doping level, which is directly related to the structural configuration of the methoxy and nitro groups (Jin, Lee, & Nam, 1995).
Scientific Research Applications
Crystal Structures and Interactions :
- Velde et al. (2004) explored the crystal structures of substituted 1,4-bis(α-styryl)benzenes, discussing the weak intramolecular hydrogen bonding and −OCH3−π interactions that determine their crystal packing (Velde et al., 2004).
- Velde et al. (2011) characterized (E,E)-1-[2-(4-Nitrophenyl)ethenyl]-4-[2-(2,4-dimethoxyphenyl)ethenyl]benzene using X-ray diffraction to understand its dynamic disorder and discovered an unusual third-order phase transition (Velde et al., 2011).
- Velde et al. (2014) investigated the same material's crystal structure, focusing on its dynamic equilibria and an unusual phase transition linked to the dynamics of the molecules in the crystal (Velde et al., 2014).
Molecular Structure Studies :
- Petri et al. (1998) conducted Hartree-Fock and density functional theory calculations on (E)-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-phenol to explore its molecular structure and optical properties (Petri et al., 1998).
Synthesis and Characterization :
- Jin et al. (1995) synthesized Poly(2-methoxy-5-(2-(4-nitrophenyl)ethenyl)-1,4-phenylenevinylene) and its copolymers, exploring their unique structural features and electrical conductivity properties (Jin et al., 1995).
Nonlinear Optical Properties :
- Kiven et al. (2023) performed in silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for their nonlinear optical activities using density functional theory (Kiven et al., 2023).
properties
IUPAC Name |
1-[(E)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h2-11H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFBJCRLHMEJQP-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032262 | |
Record name | (E)-1-Methoxy-4-(2-(4-nitrophenyl)ethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene | |
CAS RN |
4648-33-3, 1472-68-0 | |
Record name | trans-4′-Methoxy-4-nitrostilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4648-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methoxy-4-(2-(4-nitrophenyl)ethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methoxy-4-(2-(4-nitrophenyl)ethenyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004648333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1472-68-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (E)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (E)-1-Methoxy-4-(2-(4-nitrophenyl)ethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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